![molecular formula C13H13N3O B1480886 1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098056-08-5](/img/structure/B1480886.png)
1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a chemical compound. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The cyclopropylmethyl group is a substituent derived from cyclopropane .
Scientific Research Applications
Antimicrobial Activity
Synthesis of Pyrazole and Imidazole Derivatives A series of pyrazole and imidazole derivatives, including 1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole, have been synthesized and demonstrated antimicrobial activity. These compounds were confirmed through various spectroscopic methods and tested for their potential in inhibiting microbial growth, showcasing their application in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Antibacterial Properties of Pyrazoline Derivatives Pyrazoline derivatives with the furan-2-yl moiety, structurally similar to this compound, were synthesized and exhibited promising antibacterial activities. These compounds showed significant inhibition against various bacterial strains, indicating their potential as antibacterial agents (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
Biological Activity and Chemical Synthesis
Antimicrobial and Antioxidant Activities of Pyrazole Derivatives The study involved the synthesis of tri-substituted pyrazoles with antioxidant and antimicrobial properties. The derivatives containing the furan-2-yl group were synthesized and evaluated for their bioactivity, showing moderate activity against bacteria and free radicals (Lynda, 2021).
Synthesis of Heterocyclic Chitosan Schiff Bases Research on chitosan Schiff bases incorporating heterocyclic moieties like the furan-2-yl group, akin to the compound of interest, has been conducted. These bases were characterized and evaluated for their antimicrobial activity, showcasing the potential of furan-2-yl compounds in biological applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Chemical Transformations and Synthesis Techniques
Synthesis and Transformation of Pyrazole Derivatives The synthesis and transformation of pyrazole derivatives have been studied, focusing on furan ring transformations as a key stage. This research provides insights into the chemical behavior and synthesis pathways of compounds like this compound, contributing to the understanding of its chemical properties and potential applications (Stroganova, Vasilin, & Krapivin, 2018).
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-(furan-3-yl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10(1)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIKRBIVWVDOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


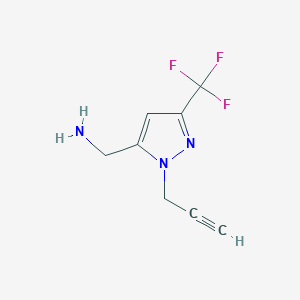

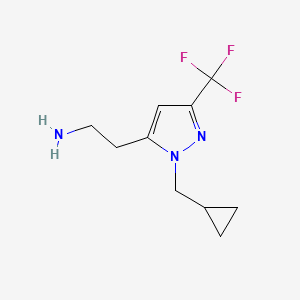
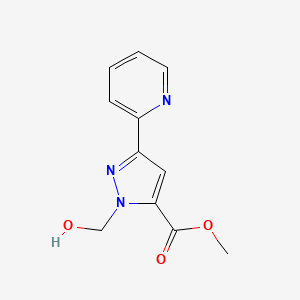
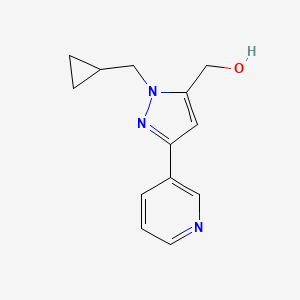
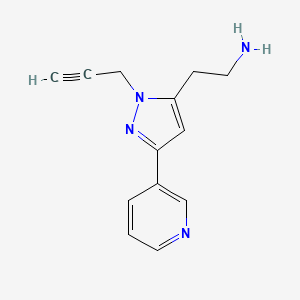
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1480818.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480819.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480820.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480821.png)
![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480822.png)
![6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480823.png)
![1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480825.png)
![6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480826.png)
